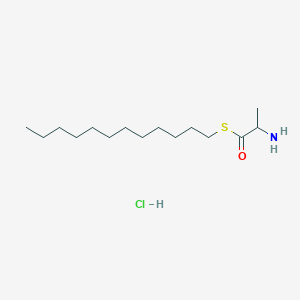
Phenyl (benzenesulfonyl)carbonochloridimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (benzenesulfonyl)carbonochloridimidate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a benzenesulfonyl group, and a carbonochloridimidate moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl (benzenesulfonyl)carbonochloridimidate typically involves the reaction of benzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl (benzenesulfonyl)carbonochloridimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Phenyl (benzenesulfonyl)carbonochloridimidate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl (benzenesulfonyl)carbonochloridimidate involves its interaction with nucleophilic sites on target molecules. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. For example, its inhibition of carbonic anhydrase IX involves binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and disrupting cellular pH regulation .
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Used in similar substitution reactions but lacks the carbonochloridimidate moiety.
Phenylsulfonic Acid: Another related compound with different reactivity and applications.
Uniqueness: Phenyl (benzenesulfonyl)carbonochloridimidate is unique due to its combination of functional groups, which provides distinct reactivity patterns and potential for diverse applications in synthesis and research .
Propriétés
Numéro CAS |
93640-04-1 |
|---|---|
Formule moléculaire |
C13H10ClNO3S |
Poids moléculaire |
295.74 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-1-phenoxymethanimidoyl chloride |
InChI |
InChI=1S/C13H10ClNO3S/c14-13(18-11-7-3-1-4-8-11)15-19(16,17)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
USEUFHGPRDRXIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



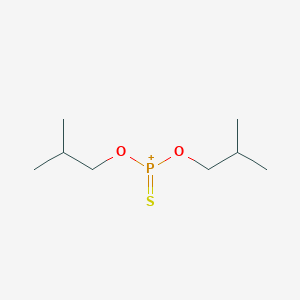
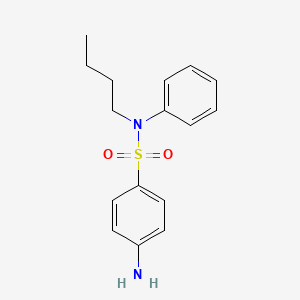
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)


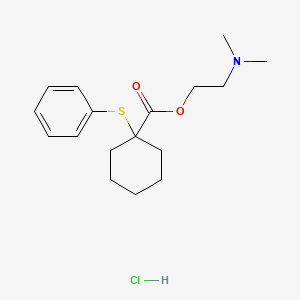
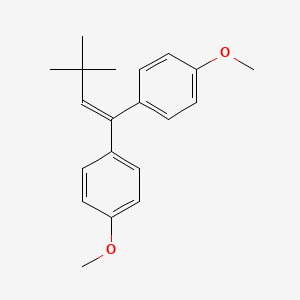
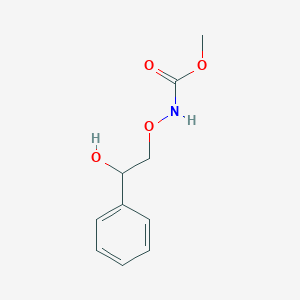
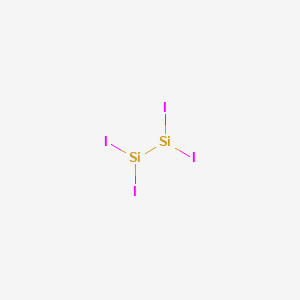
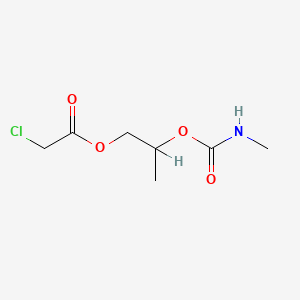
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)

